
2-(N-(3,5-Dimethylphenyl)methylsulfonamido)aceticacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(N-(3,5-Dimethylphenyl)methylsulfonamido)acetic acid is an organic compound with the molecular formula C11H15NO4S and a molecular weight of 257.31 g/mol . This compound is part of the sulfamides category and is used primarily in research settings . It is characterized by the presence of a sulfonamide group attached to an acetic acid moiety, which imparts unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Step 1: Reaction of 3,5-dimethylphenylamine with sulfonyl chloride in the presence of a base.
Step 2: Introduction of the acetic acid group through a nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for 2-(N-(3,5-Dimethylphenyl)methylsulfonamido)acetic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
化学反应分析
Types of Reactions
2-(N-(3,5-Dimethylphenyl)methylsulfonamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted acetic acid derivatives.
科学研究应用
2-(N-(3,5-Dimethylphenyl)methylsulfonamido)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(N-(3,5-Dimethylphenyl)methylsulfonamido)acetic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the acetic acid moiety can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes.
相似化合物的比较
Similar Compounds
2-(3,5-Dimethylphenyl)acetic acid: Similar structure but lacks the sulfonamide group.
N-(3,5-Dimethylphenyl)sulfonamide: Contains the sulfonamide group but lacks the acetic acid moiety.
Uniqueness
2-(N-(3,5-Dimethylphenyl)methylsulfonamido)acetic acid is unique due to the presence of both the sulfonamide and acetic acid groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its similar counterparts.
属性
分子式 |
C11H14NO4S- |
|---|---|
分子量 |
256.30 g/mol |
IUPAC 名称 |
1-[[carboxymethyl(sulfinato)amino]methyl]-3,5-dimethylbenzene |
InChI |
InChI=1S/C11H15NO4S/c1-8-3-9(2)5-10(4-8)6-12(17(15)16)7-11(13)14/h3-5H,6-7H2,1-2H3,(H,13,14)(H,15,16)/p-1 |
InChI 键 |
WQJDBCHSDPWBDI-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC(=CC(=C1)CN(CC(=O)O)S(=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile](/img/structure/B13088610.png)
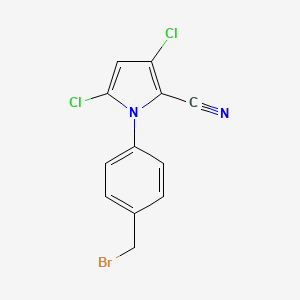
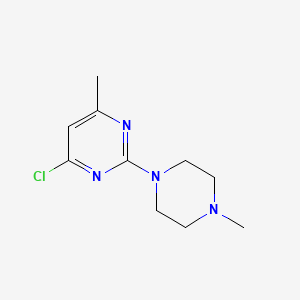
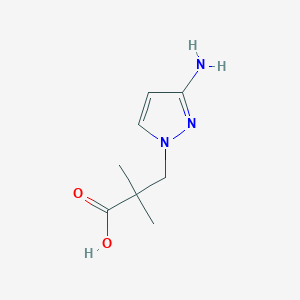
![2-{2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl}ethan-1-amine](/img/structure/B13088631.png)
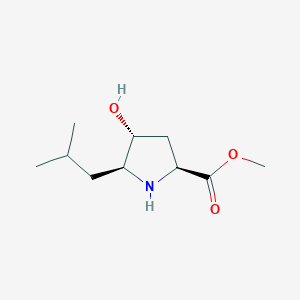
![4-[3-(3,4-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088643.png)
![2'-(tert-Butoxycarbonyl)-4,5-dihydro-2H-spiro[furan-3,1'-isoindoline]-5-carboxylic acid](/img/structure/B13088651.png)
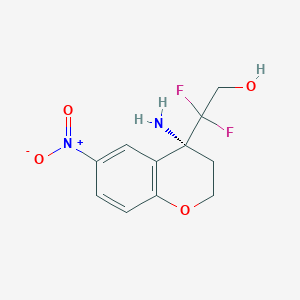
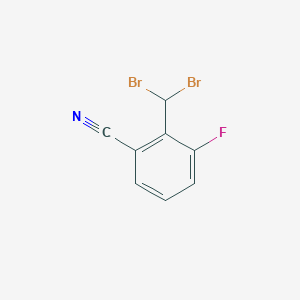
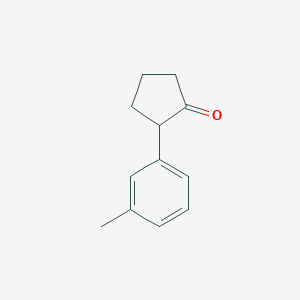
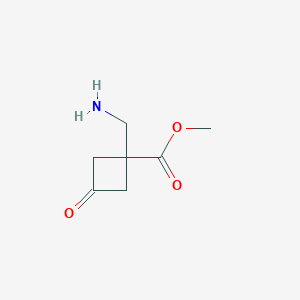
![2-{[1-(4-Chlorophenyl)ethyl]amino}propane-1,3-diol](/img/structure/B13088685.png)

